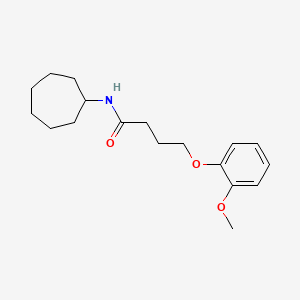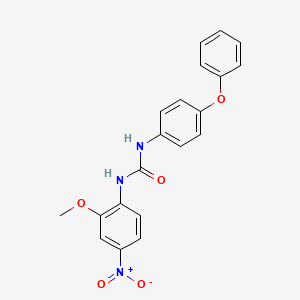
N-cycloheptyl-4-(2-methoxyphenoxy)butanamide
Vue d'ensemble
Description
N-cycloheptyl-4-(2-methoxyphenoxy)butanamide, also known as AH-7921, is a synthetic opioid analgesic drug that has gained attention for its potential medical applications. It was first synthesized in the 1970s by Allen and Hanburys, a British pharmaceutical company, and has been used primarily in research settings to study its effects on the central nervous system.
Mécanisme D'action
N-cycloheptyl-4-(2-methoxyphenoxy)butanamide works by binding to the mu-opioid receptor in the brain, which is responsible for mediating pain relief and reward. It also has an effect on the delta-opioid receptor, which is involved in regulating mood and emotions. The activation of these receptors leads to the release of neurotransmitters such as dopamine, which produces feelings of pleasure and reward.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It has been shown to have potent analgesic effects, with a potency similar to other opioids such as morphine and fentanyl. It has also been found to produce less respiratory depression than other opioids, which is a potentially life-threatening side effect.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cycloheptyl-4-(2-methoxyphenoxy)butanamide in lab experiments is that it has a high potency, which makes it useful for studying the effects of opioids on the central nervous system. It has also been found to produce less severe withdrawal symptoms than other opioids, which makes it potentially useful for studying addiction and withdrawal.
One limitation of using this compound in lab experiments is that it is a synthetic compound, which can make it more difficult to study than natural compounds. It also has a high potential for abuse, which makes it important to use caution when handling and administering the compound.
Orientations Futures
There are several potential future directions for research on N-cycloheptyl-4-(2-methoxyphenoxy)butanamide. One area of interest is its potential use as a treatment for opioid addiction. It has been found to produce less severe withdrawal symptoms than other opioids, which makes it a potentially useful alternative to traditional opioid replacement therapies such as methadone.
Another area of interest is its potential use as a pain reliever. It has been found to have potent analgesic effects, similar to other opioids such as morphine and fentanyl. However, further research is needed to determine its safety and efficacy as a pain reliever.
Overall, this compound is a synthetic opioid analgesic drug that has gained attention for its potential medical applications. It has been primarily used in scientific research to study its effects on the central nervous system, and has been found to have potent analgesic effects and a high potential for abuse. Further research is needed to determine its safety and efficacy as a treatment for opioid addiction and pain relief.
Applications De Recherche Scientifique
N-cycloheptyl-4-(2-methoxyphenoxy)butanamide has been primarily used in scientific research to study its effects on the central nervous system. It has been found to have potent analgesic effects, similar to other opioids such as morphine and fentanyl. It has also been studied for its potential use as a treatment for opioid addiction due to its ability to produce less severe withdrawal symptoms than other opioids.
Propriétés
IUPAC Name |
N-cycloheptyl-4-(2-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-21-16-11-6-7-12-17(16)22-14-8-13-18(20)19-15-9-4-2-3-5-10-15/h6-7,11-12,15H,2-5,8-10,13-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJVHKZJXQXXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-(4-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4114360.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)alaninamide](/img/structure/B4114377.png)

![6-(benzylthio)-3,3-dimethyl-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4114399.png)

![ethyl 5-benzyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4114408.png)
![2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4114416.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4114422.png)
![N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4114425.png)
![isopropyl 4-({[5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4114431.png)
![N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide hydrochloride](/img/structure/B4114444.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4114468.png)